molecular formula C20H14Cl2N4O5 B15151077 2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B15151077
M. Wt: 461.3 g/mol
InChI Key: IFZJRINLFSSTQO-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylamino, dichlorophenyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2,5-dichloroaniline to produce 2,5-dichloro-3,5-dinitroaniline. This intermediate is then reacted with benzylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and nitroanilines, such as:

  • 2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide
  • 2-(benzylamino)-N-(2,5-dichlorophenyl)-4,6-dinitrobenzamide

Uniqueness

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14Cl2N4O5

Molecular Weight

461.3 g/mol

IUPAC Name

2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C20H14Cl2N4O5/c21-13-6-7-16(22)17(8-13)24-20(27)15-9-14(25(28)29)10-18(26(30)31)19(15)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,27)

InChI Key

IFZJRINLFSSTQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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